8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole is a heterocyclic compound with a unique structure that includes an oxetane ring fused to a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This method can be adapted to produce various derivatives of the compound by altering the substituents on the anthranilic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the oxetane ring or the benzodioxole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediate products.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce a wide range of functionalized benzodioxole compounds.
Scientific Research Applications
8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can alter biological pathways, leading to the compound’s observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,3-benzoxazines: These compounds share a similar benzodioxole structure but differ in the presence of an oxazine ring instead of an oxetane ring.
Benzothiadiazines: These compounds have a benzodioxole moiety but include a sulfur atom in their structure, leading to different chemical properties and applications.
Uniqueness
8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole is unique due to its oxetane ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
CAS No. |
370884-25-6 |
---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
3,9,11-trioxatricyclo[6.3.0.01,4]undec-6-ene |
InChI |
InChI=1S/C8H10O3/c1-2-6-8(4-9-6)7(3-1)10-5-11-8/h1,3,6-7H,2,4-5H2 |
InChI Key |
CAZRLRJECIBCDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C3(C1OC3)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.